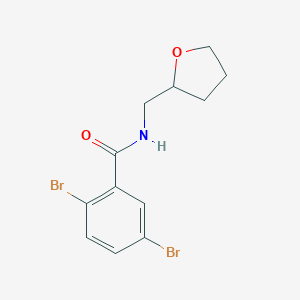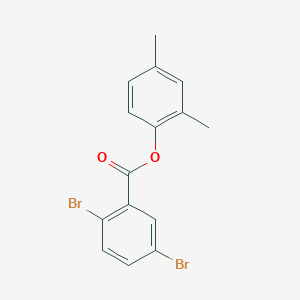![molecular formula C16H17NO5S B309157 Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B309157.png)
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate, also known as EHT 1864, is a small molecule inhibitor that has been shown to have potential therapeutic applications in a variety of diseases. This compound has been extensively studied in the field of cancer research, where it has been shown to have promising anti-tumor effects. In addition, EHT 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Mécanisme D'action
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 acts as an inhibitor of Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs are proteins that regulate the activity of Rho GTPases, which are important signaling molecules involved in a variety of cellular processes, including cell migration and proliferation. By inhibiting RhoGEFs, this compound 1864 is able to disrupt the activity of Rho GTPases, which can lead to the inhibition of cancer cell growth and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 1864 has been shown to inhibit cell migration, invasion, and proliferation. In addition, this compound 1864 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammatory cells, this compound 1864 has been shown to inhibit the migration of immune cells, which is a key component of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 in lab experiments is its specificity for RhoGEFs. This allows for targeted inhibition of Rho GTPases, which can lead to more specific and effective results. However, one limitation of using this compound 1864 is its potential toxicity. This compound 1864 has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864. One area of interest is the development of more potent and selective inhibitors of RhoGEFs. This could lead to more effective treatments for cancer and inflammatory diseases. In addition, further research is needed to determine the optimal dosing and administration of this compound 1864 for therapeutic use. Finally, there is potential for the use of this compound 1864 in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of this compound 1864 involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 2-methylbenzenesulfonyl chloride to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with ethyl alcohol in the presence of a base to form the final product, this compound 1864.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-5-{[(2-methylphenyl)sulfonyl]amino}benzoate 1864 has been extensively studied for its potential use in cancer research. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, this compound 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. It has been shown to inhibit the migration of immune cells, which is a key component of the inflammatory response.
Propriétés
Formule moléculaire |
C16H17NO5S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-5-[(2-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-16(19)13-10-12(8-9-14(13)18)17-23(20,21)15-7-5-4-6-11(15)2/h4-10,17-18H,3H2,1-2H3 |
Clé InChI |
QGCTVRYSBWWPIN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C)O |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Methyl 4-chloro-3-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B309077.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)






![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)
![Propyl 4-[(2-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309095.png)
![2-chloro-N-{3-[(2-ethoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309096.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309097.png)